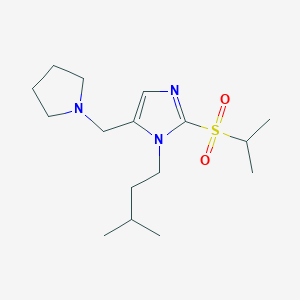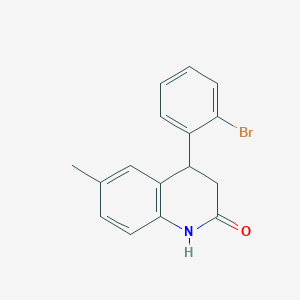
2-(isopropylsulfonyl)-1-(3-methylbutyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isopropylsulfonyl)-1-(3-methylbutyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, also known as JP-8-039, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. This compound has shown promise in the field of neuroscience and has been investigated for its ability to treat conditions such as Alzheimer's disease, traumatic brain injury, and stroke.
Mécanisme D'action
The exact mechanism of action of 2-(isopropylsulfonyl)-1-(3-methylbutyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. The compound has been shown to interact with several key proteins and enzymes, including GSK-3β, CDK5, and AChE. These interactions may play a role in the compound's ability to protect against neurodegeneration and promote neuroplasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These effects include:
1. Inhibition of amyloid plaque formation
2. Reduction of inflammation and oxidative stress
3. Protection against ischemic damage
4. Promotion of neuroplasticity
Avantages Et Limitations Des Expériences En Laboratoire
2-(isopropylsulfonyl)-1-(3-methylbutyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole has several advantages for use in lab experiments. It is a highly specific compound that can be easily synthesized and purified. However, there are also some limitations to its use. For example, the compound may have limited solubility in certain solvents, which could make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research on 2-(isopropylsulfonyl)-1-(3-methylbutyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole. Some of the key areas of interest include:
1. Further investigation of the compound's mechanism of action
2. Clinical trials to evaluate the compound's safety and efficacy in humans
3. Development of new analogs of this compound with improved properties
4. Investigation of the compound's potential for use in other disease states, such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, this compound is a highly promising compound that has shown potential for use in the treatment of various neurological conditions. While there is still much to learn about the compound's mechanism of action and potential applications, the existing research suggests that it could be a valuable tool in the fight against neurodegeneration and other brain disorders.
Méthodes De Synthèse
The synthesis of 2-(isopropylsulfonyl)-1-(3-methylbutyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole involves a series of chemical reactions that require specialized equipment and expertise. The compound is typically synthesized through a multi-step process that involves the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires careful attention to detail.
Applications De Recherche Scientifique
2-(isopropylsulfonyl)-1-(3-methylbutyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole has been the subject of numerous scientific studies over the years. These studies have focused on the compound's potential therapeutic applications, as well as its mechanism of action and biochemical effects. Some of the key areas of research include:
1. Alzheimer's disease: this compound has been shown to inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. This suggests that the compound may have potential as a treatment for this debilitating condition.
2. Traumatic brain injury: this compound has been investigated for its ability to reduce inflammation and oxidative stress in the brain following a traumatic brain injury. This could potentially lead to improved outcomes for patients with this condition.
3. Stroke: this compound has been shown to protect against ischemic damage in the brain following a stroke. This suggests that the compound may have potential as a treatment for this condition.
Propriétés
IUPAC Name |
1-(3-methylbutyl)-2-propan-2-ylsulfonyl-5-(pyrrolidin-1-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2S/c1-13(2)7-10-19-15(12-18-8-5-6-9-18)11-17-16(19)22(20,21)14(3)4/h11,13-14H,5-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDMEEFSQNCOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1S(=O)(=O)C(C)C)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017085.png)

![5-[4-(1,3-benzothiazol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5017098.png)
![4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate](/img/structure/B5017113.png)
![N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5017124.png)
![1,7-dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5017130.png)
![1-isobutyl-8-(2-pyridinylmethyl)-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5017135.png)
![3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride](/img/structure/B5017140.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone](/img/structure/B5017146.png)
![N-(5-chloro-2-pyridinyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017147.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B5017152.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5017160.png)
![4-[4-[4-(benzyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5017173.png)
![7-amino-5-(3,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5017188.png)